Pyridine, 2-(methylseleno)-
Overview
Description
Pyridine, 2-(methylseleno)- is a selenium-containing heterocyclic compound It is a derivative of pyridine where a methylseleno group is attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(methylseleno)- typically involves the introduction of a methylseleno group into the pyridine ring. One common method is the reaction of 2-chloropyridine with sodium methylselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of Pyridine, 2-(methylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methylseleno group to a methylselanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pyridine, 2-(methylseleno)- can yield selenoxide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
Pyridine, 2-(methylseleno)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno group can undergo redox reactions, influencing cellular redox balance. This can lead to the modulation of oxidative stress and the activation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to interact with thiol groups in proteins and enzymes also plays a significant role in its biological activity .
Comparison with Similar Compounds
Pyridine: The parent compound, lacking the methylseleno group, is less reactive in redox reactions.
2-Methylpyridine: Similar in structure but lacks the selenium atom, resulting in different chemical and biological properties.
Selenomethionine: Another selenium-containing compound, but with a different structure and biological role
Uniqueness: Pyridine, 2-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methylselanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKOWWJPLFOWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NSe | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473467 | |
Record name | Pyridine, 2-(methylseleno)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88871-79-8 | |
Record name | Pyridine, 2-(methylseleno)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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